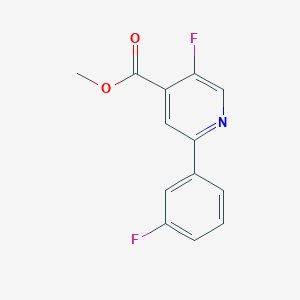
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics such as reduced basicity and altered reactivity compared to non-fluorinated analogues .
Métodos De Preparación
One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by a reaction with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired fluorinated pyridine derivative in high yields. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium methoxide, palladium on carbon, and ammonium formate.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate has been used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Industry: The compound is used in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 5-fluoro-2-(3-fluorophenyl)isonicotinate can be compared with other fluorinated pyridine derivatives, such as:
- Methyl 2-fluoro-5-(3-fluorophenyl)isonicotinate
- Methyl 2-chloro-5-fluoro-3-(methyl-d3)isonicotinate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H9F2NO2 |
|---|---|
Peso molecular |
249.21 g/mol |
Nombre IUPAC |
methyl 5-fluoro-2-(3-fluorophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)10-6-12(16-7-11(10)15)8-3-2-4-9(14)5-8/h2-7H,1H3 |
Clave InChI |
NCUNUUNRIGRTOJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC=C1F)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


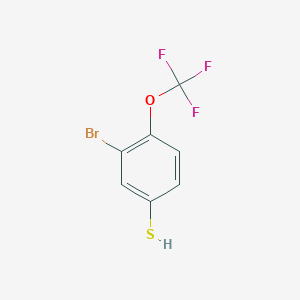
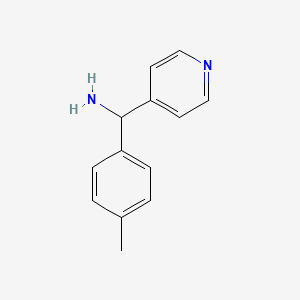


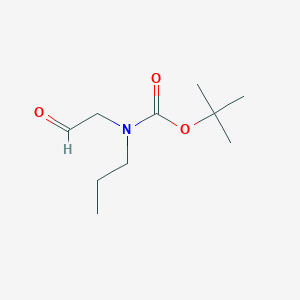
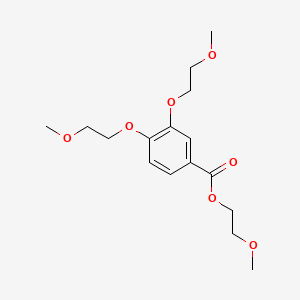
![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)
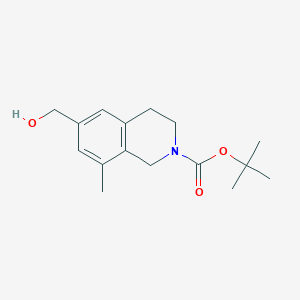
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
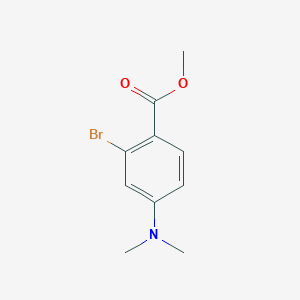
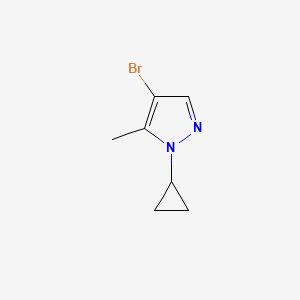
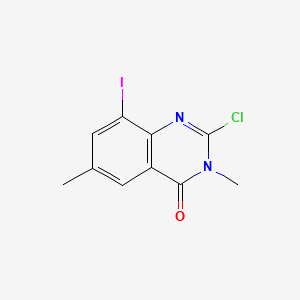
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![1-Bromo-3-cyclopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13911914.png)
